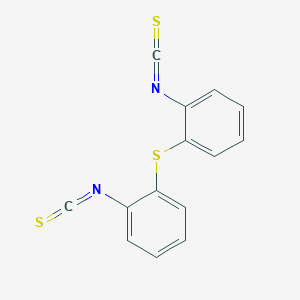
1,1'-Sulfanediylbis(2-isothiocyanatobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfanediylbis(2-isothiocyanatobenzene): is an organic compound with the molecular formula C14H8N2S3 . It is characterized by the presence of two isothiocyanate groups attached to a benzene ring, which are linked by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) typically involves the reaction of 2-isothiocyanatobenzenethiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4NCS+SCl2→C6H4NCS-S-C6H4NCS+2HCl
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Addition Reactions: The isothiocyanate groups can react with amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate groups.
Oxidizing Agents: Hydrogen peroxide and peracids are used for the oxidation of the sulfur atom.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for the reduction of the sulfur atom.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Sulfoxides and Sulfones: Formed from the oxidation of the sulfur atom.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The sulfur atom in the compound can also participate in redox reactions, influencing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Sulfanediylbis(2-isopropylbenzene): Similar structure but with isopropyl groups instead of isothiocyanate groups.
1,1’-Sulfanediylbis(2-chlorobenzene): Contains chlorine atoms instead of isothiocyanate groups.
1,1’-Sulfanediylbis(2-methylbenzene): Contains methyl groups instead of isothiocyanate groups.
Uniqueness
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) is unique due to its dual isothiocyanate groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the modification of biomolecules or the synthesis of complex organic compounds .
Eigenschaften
CAS-Nummer |
40939-90-0 |
|---|---|
Molekularformel |
C14H8N2S3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-isothiocyanato-2-(2-isothiocyanatophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H8N2S3/c17-9-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16-10-18/h1-8H |
InChI-Schlüssel |
BNOZCRAPCNCNRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C=S)SC2=CC=CC=C2N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


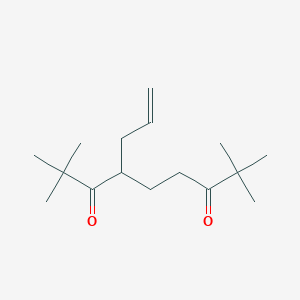

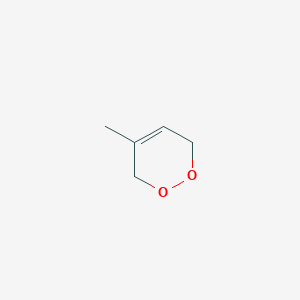
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
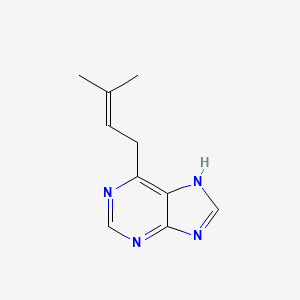
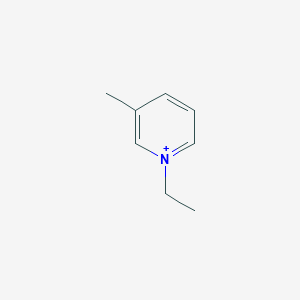
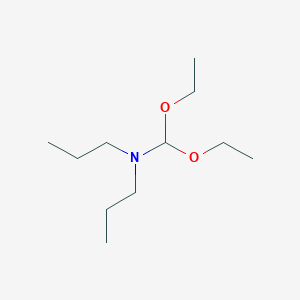

![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)



